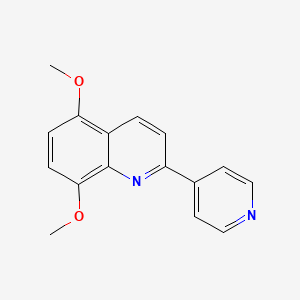
5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor .
Synthesis Analysis
This involves the study of how the compound is synthesized. It can include various chemical reactions, the conditions required for these reactions, and the yield of the compound .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the compound. It can include information about the type of bonds (covalent, ionic, etc.) and the geometry of the molecule .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It can include information about the products formed and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves the study of the properties of the compound, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One area of research involving compounds related to 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether focuses on their synthesis and chemical properties. For example, studies have explored the regioselective lithiation of related compounds, highlighting the remarkable effect of water in such processes. This demonstrates the compound's potential in synthetic chemistry for creating specific molecular architectures under controlled conditions (Moro-oka et al., 2000).
Optical and Electronic Properties
Research into the optical and electronic properties of quinoline derivatives has shown potential applications in materials science. For instance, aluminum and zinc complexes of substituted quinolines exhibit enhanced thermal stability and photoluminescence, suggesting their utility in developing new materials for optical devices and light-emitting applications (Barberis & Mikroyannidis, 2006).
Biological Activities
Compounds within the same family as this compound have been studied for their biological activities. Some derivatives have shown potential as antineoplastic agents, indicating the possibility of exploring this compound and related compounds for therapeutic applications (Ferlin et al., 2000).
Antibacterial Applications
There's also interest in the development of novel antibacterial agents based on quinoline derivatives. Research has identified compounds with potent antibacterial activity against respiratory pathogens, highlighting the potential of this compound analogs in addressing bacterial infections, especially those resistant to existing antibiotics (Odagiri et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,8-dimethoxy-2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-5-6-15(20-2)16-12(14)3-4-13(18-16)11-7-9-17-10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXAQJSBYGGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

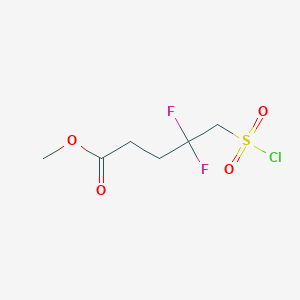
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)
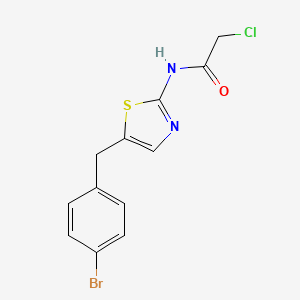
![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)
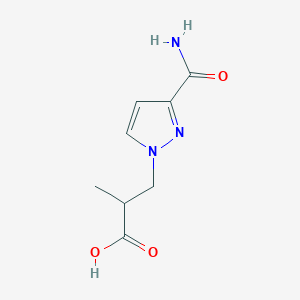
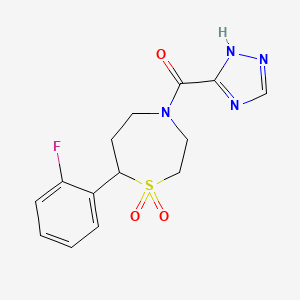
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
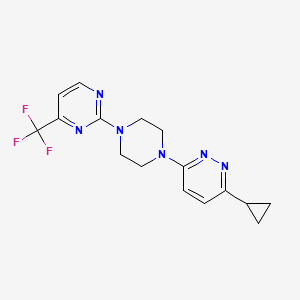
![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)
![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)